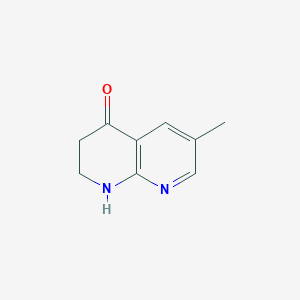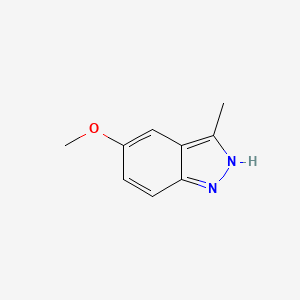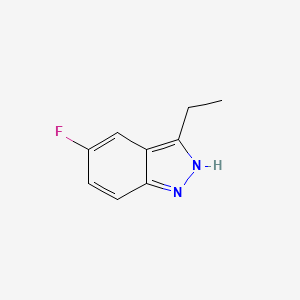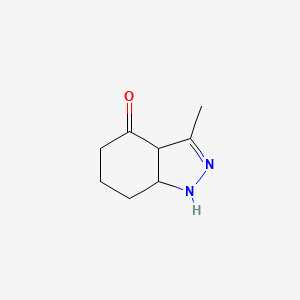
3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one is an organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring. This specific compound is characterized by its unique structure, which includes a tetrahydroindazole core with a methyl group at the 3-position and a ketone functional group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-nitrobenzaldehyde with hydrazine hydrate, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of 3-methyl-5,6,7,7a-tetrahydro-1H-indazol-4-one derivatives.
Reduction: Formation of 3-methyl-5,6,7,7a-tetrahydro-1H-indazol-4-ol.
Substitution: Formation of various substituted indazole derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Indazole: The parent compound of the indazole family.
2-Methylindazole: Similar structure with a methyl group at the 2-position.
4-Methylindazole: Similar structure with a methyl group at the 4-position.
Uniqueness
3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one is unique due to its tetrahydroindazole core and the specific positioning of the methyl and ketone groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-methyl-1,3a,5,6,7,7a-hexahydroindazol-4-one |
InChI |
InChI=1S/C8H12N2O/c1-5-8-6(10-9-5)3-2-4-7(8)11/h6,8,10H,2-4H2,1H3 |
Clave InChI |
UPFRCUZJJKUIGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC2C1C(=O)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11919020.png)


![Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B11919038.png)
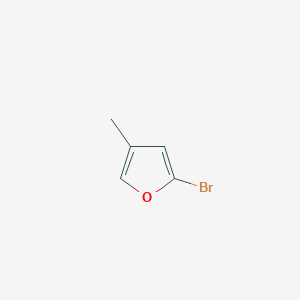

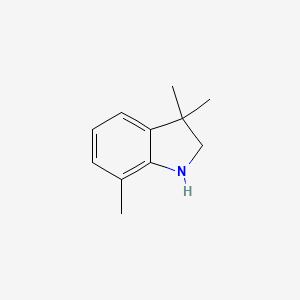
![7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11919070.png)
![1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B11919085.png)
![5-Chloroimidazo[1,5-a]pyridine](/img/structure/B11919092.png)

